Triethyl orthoacetate
Overview
Description
Triethyl orthoacetate is an organic compound with the formula CH₃C(OC₂H₅)₃. It is the ethyl orthoester of acetic acid and appears as a colorless oily liquid. This compound is primarily used in organic synthesis for acetylation and is also involved in the Johnson-Claisen rearrangement .
Mechanism of Action
Target of Action
Triethyl orthoacetate, also known as 1,1,1-Triethoxyethane, is primarily used in organic synthesis . Its primary targets are various organic compounds that undergo acetylation . It is also used in the Johnson-Claisen rearrangement .
Mode of Action
This compound interacts with its targets through a process known as acetylation . This involves the transfer of an acetyl group from the orthoacetate to the target molecule . In the Johnson-Claisen rearrangement, it acts as a reagent to facilitate the rearrangement of allylic alcohols .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the acetylation pathway . Acetylation is a critical process in organic chemistry, affecting the structure and function of molecules . Additionally, it plays a role in the Johnson-Claisen rearrangement, a reaction that results in the formation of γ,δ-unsaturated esters .
Pharmacokinetics
It’s worth noting that its physical properties, such as its boiling point (142°c) and density (0885 g/mL at 25°C), can influence its behavior in a chemical reaction .
Result of Action
The result of this compound’s action is the acetylation of target molecules, altering their structure and potentially their function . In the context of the Johnson-Claisen rearrangement, it helps facilitate the rearrangement of allylic alcohols to form γ,δ-unsaturated esters .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is stable in alkaline conditions but decomposes in the presence of water and acidic media . It is also flammable and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Its efficacy and stability can be affected by these and other environmental factors .
Preparation Methods
Triethyl orthoacetate can be synthesized through several methods. One common method involves the reaction of acetonitrile with ethanol in the presence of hydrogen chloride. The process involves three main steps:
Formation of imino ester: Acetonitrile and ethanol are dissolved in toluene, and hydrogen chloride is bubbled through the solution at -5 to 0°C. The reaction mixture is then allowed to react at room temperature for 36-48 hours.
Esterification: The imino ester is then reacted with excess ethanol at 40°C. The reaction is monitored using thymol blue as an indicator, and ammonia is added until the solution turns from red to yellow, indicating a pH of 5-6.
Product isolation: The reaction mixture is poured into ice water containing ammonia, and the organic layer is separated, dried, and distilled to obtain this compound with a yield of over 72%.
Chemical Reactions Analysis
Triethyl orthoacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and acidic or basic conditions, this compound hydrolyzes to form acetic acid and ethanol.
Johnson-Claisen rearrangement: This reaction involves the conversion of allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds using this compound.
Acetylation: This compound is used to introduce acetate groups into alcohols, forming esters.
Common reagents and conditions for these reactions include acids, bases, and various solvents such as ethanol and toluene. The major products formed from these reactions are acetic acid, ethanol, and various esters.
Scientific Research Applications
Triethyl orthoacetate has several applications in scientific research:
Organic synthesis: It is used to synthesize ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications.
Pharmaceuticals: It serves as a reagent in the synthesis of various pharmaceutical compounds.
Water scavenger: This compound is used to remove water from reaction mixtures.
Johnson-Claisen rearrangement: It is involved in the synthesis of ethyl alk-4-enoates.
Comparison with Similar Compounds
Triethyl orthoacetate is similar to other orthoesters such as trimethyl orthoformate and triethyl orthoformate. it is unique in its ability to introduce acetate groups and its involvement in the Johnson-Claisen rearrangement . Similar compounds include:
Trimethyl orthoformate: Used in the synthesis of acetals and as a reagent in organic synthesis.
Triethyl orthoformate: Used in the synthesis of formates and as a reagent in organic synthesis.
This compound stands out due to its specific applications in acetylation and the Johnson-Claisen rearrangement, making it a valuable reagent in organic chemistry.
Properties
IUPAC Name |
1,1,1-triethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXKKFRNOPRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058815 | |
Record name | Ethane, 1,1,1-triethoxy- | |
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Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
Record name | 1,1,1-Triethoxyethane | |
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CAS No. |
78-39-7 | |
Record name | Triethyl orthoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-39-7 | |
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Record name | 1,1,1-Triethoxyethane | |
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Record name | Triethyl orthoacetate | |
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Record name | Ethane, 1,1,1-triethoxy- | |
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Record name | Ethane, 1,1,1-triethoxy- | |
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Record name | Triethyl orthoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.012 | |
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Record name | 1,1,1-TRIETHOXYETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48352MHC78 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of triethyl orthoacetate?
A1: this compound has the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol. Its structure consists of a central carbon atom bonded to three ethoxy groups (–OCH2CH3) and a methyl group (–CH3).
Q2: What is the Johnson-Claisen rearrangement, and how is this compound involved?
A2: The Johnson-Claisen rearrangement is a [] useful reaction in organic chemistry that involves the thermal rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. This compound can react with allylic alcohols in the presence of an acid catalyst, forming an intermediate allyl vinyl ether, which then undergoes the Johnson-Claisen rearrangement []. This reaction offers a valuable method for synthesizing γ,δ-unsaturated esters, which are important building blocks for various organic molecules.
Q3: How can this compound be used for the synthesis of heterocycles?
A3: this compound is a valuable reagent in the synthesis of various heterocyclic compounds [, , , , , , ]. For instance, it reacts with 2-aminonicotinamides in the presence of acetic acid to yield substituted pyrido[2,3-d]pyrimidines [].
Q4: Can this compound be used for esterification reactions?
A4: Yes, this compound can be employed as an alternative reagent for the esterification of carboxylic acids. This method, often carried out in ionic liquids, offers a milder and environmentally friendly approach compared to traditional methods using strong acids [].
Q5: How does the structure of this compound influence its reactivity in the Johnson-Claisen rearrangement?
A5: The steric bulk of the ethoxy groups in this compound can influence the stereochemical outcome of the Johnson-Claisen rearrangement []. The size of the orthoester employed (e.g., trimethyl orthoacetate vs. This compound) can also impact the diastereoselectivity of the reaction [].
Q6: What analytical techniques are commonly used to characterize and quantify this compound?
A7: Gas chromatography (GC) is a widely employed technique for the analysis of this compound purity []. Other common techniques include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide valuable information about the compound's structure, purity, and composition.
Q7: Are there any viable alternatives to this compound in its various applications?
A9: Depending on the specific application, alternative reagents like other orthoesters (e.g., trimethyl orthoacetate, triethyl orthoformate) [], or different synthetic strategies might be considered.
Q8: What are potential future research directions for this compound?
A8: Future research could focus on:
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